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CAS No.: 1248026-56-3
Cat. No.: B2717123
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Executive Summary & Chemical Identity

Target Analyte: (2-Methylcyclopropyl)thiourea CAS Registry Number: 1248026-56-3
Molecular Formula: CsH10N2S Exact Mass: 130.0565 Da

This guide serves as a technical manual for the spectroscopic characterization of (2-
Methylcyclopropyl)thiourea. As a Senior Application Scientist, | have structured this
document to move beyond simple data listing. We will explore the diagnostic features that
confirm structural integrity, distinguishing this moiety from potential synthetic byproducts (such
as isothiocyanates or ureas) and stereoisomers.

The cyclopropyl ring, particularly when substituted, introduces unique anisotropic effects in
NMR and specific ring-strain signatures in IR/MS. This guide provides the self-validating
protocols required to confirm these features.

Synthesis & Structural Context
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To understand the spectra, one must understand the origin. The most robust synthesis involves
the nucleophilic addition of 2-methylcyclopropan-1-amine to a thiocyanate source (e.g.,
ammonium thiocyanate) or the reaction of the amine with benzoyl isothiocyanate followed by
hydrolysis.

Note on Stereochemistry: The 2-methylcyclopropyl moiety exists as cis and trans isomers.
Unless chirally pure starting materials are used, spectra will often show signal doubling
(diastereomeric mixtures). The data below assumes the thermodynamically dominant trans-
isomer unless noted.

Visualization: Synthesis & Impurity Logic

The following diagram outlines the primary synthesis route and potential spectroscopic
contaminants.
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Figure 1: Synthetic pathway highlighting the origin of the target molecule and potential
spectroscopic impurities (dimers/ureas).

Mass Spectrometry (MS) Profiling

Methodology: Electrospray lonization (ESI) in Positive Mode is the gold standard for thioureas
due to the basicity of the nitrogen atoms.

Diagnostic Fragmentation

The cyclopropyl ring is fragile under high collision energies. A "soft" ionization is critical to
observe the molecular ion.
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lon Type m/z (Theoretical) Description Diagnostic Value

Primary Confirmation.
Protonated Molecular
+ : ust be the base
[M+H]* 131.06 | Must be the b
on
peak in soft ESI.

Common in
_ glass/solvent
[M+Na]* 153.04 Sodium Adduct o
contamination;

confirms MW.

Often observed in
[2M+H]* 261.11 Dimer concentrated samples
due to H-bonding.

Loss of Hydrogen

Sulfide (34 Da).
Fragment ~97.0 [M+H - HzS]* o

Characteristic of

thioureas.

Loss of

methylcyclopropyl
Fragment ~74.0 [M+H - CaH-]* - yicyclopropy

radical. Leaves

thiourea core.[1]

Protocol Tip: If the [M+H - NHs] peak (m/z ~114) is dominant, the source temperature is likely
too high, causing thermal degradation before ionization. Lower the desolvation temperature to
<250°C.

Infrared Spectroscopy (FT-IR)
Methodology: Attenuated Total Reflectance (ATR) on solid neat sample.
The thiourea functional group (N-C(=S)-N) is a "thiono" system. Unlike carbonyls, the C=S

stretch is not a single, clean band but couples with N-H deformations, resulting in "Thioamide
Bands" (I, II, lll, V).
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Frequency (cm~?)

Vibration Mode

Intensity

Structural
Assignment

3350 - 3150

v(N-H)

Strong, Broad

Primary & Secondary
Amine stretching.
Broadening indicates

H-bonding network.

2980 - 2850

v(C-H)

Medium

Cyclopropyl C-H
stretches (unusually
high frequency for
alkanes due to ring

strain).

1620 - 1590

3(NH2)

Strong

Scissoring
deformation of the

terminal amino group.

1550 - 1480

Thioamide I

Strong

Coupling of N-H
bending and C-N

stretching.

1100 - 1050

v(C=S)

Medium

Diagnostic: The
"breathing" of the
thiocarbonyl. Much

lower than C=0.

~850 - 820

Ring Def.

Medium

Cyclopropyl ring
deformation.

Nuclear Magnetic Resonance (NMR)

Methodology:

e Solvent: DMSO-ds is mandatory. Chloroform-d often causes line broadening due to NH

exchange and poor solubility.

e Frequency: 400 MHz or higher recommended to resolve cyclopropyl splitting.
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'H NMR (Proton) Data

The cyclopropyl protons are the "fingerprint." They appear at very high field (low ppm), often <
1.0 ppm, except for the methine proton attached to the nitrogen.

Shift (6 ppm) Multiplicity Integral Assignment Notes

Highly
deshielded by
7.80-8.10 Broad Singlet 1H NH (Internal) C=S anisotropy.
Disappears with
D20 shake.

Restricted
rotation around
) ) C-N bond may
6.90 - 7.30 Broad Singlet 2H NHz (Terminal) o
split this into two
broad humps at

low temp.

The "alpha"
2.20-2.35 Multiplet 1H CH-N (Ring) proton on the

ring.

Methyl group
0.95-1.05 Doublet (J=6HZz) 3H CHs attached to the

ring.

The "beta"
0.80-0.95 Multiplet 1H Ring CH-CHs proton carrying
the methyl.

The methylene

protons of the
0.40 - 0.60 Multiplet 2H Ring CH2 ring. High-field

shielding is

characteristic.

3C NMR (Carbon) Data
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Shift (6 ppm) Assignment Notes
Critical Proof. Carbonyls
182.5 C=S appear ~160 ppm (urea).
Thiocarbonyls are >180 ppm.
34.2 CH-N Alpha carbon.
185 CH-CHs Beta carbon.
13.1 Ring CH:z High-field methylene.
11.8 CHs Methyl group.

(Note: Exact shifts may vary £0.5 ppm depending on concentration and temperature due to H-

bonding effects in DMSO).

Experimental Workflow & Validation

Workflow Visualization

The following diagram details the logical flow for validating a sample of (2-

Methylcyclopropyl)thiourea.
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Figure 2: Step-by-step validation logic. Failure at any diamond node requires re-purification.
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Detailed Protocol

o Sample Prep: Dissolve ~10 mg of sample in 0.6 mL DMSO-de. Ensure the solution is clear.
Turbidity suggests inorganic salts (e.g., NHaSCN residue).

e Acquisition:
o Run !H NMR (16 scans). Look for the broad NH signals > 7 ppm.

o Run 8C NMR (512 scans). The quaternary C=S carbon relaxes slowly; use a relaxation
delay (d1) of at least 2-3 seconds to ensure the signal at 180 ppm is visible.

e Troubleshooting:

o Double Peaks? If the methyl doublet appears as two sets of doublets, you have a mixture
of cis/trans isomers. This is common and acceptable unless chiral purity is required.

o Missing NH? If the sample is "wet" (contains H20), the NH protons may exchange and
broaden into the baseline. Dry the sample or add a drop of D20 to confirm exchange
(signals will vanish).

References
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Disclaimer: Spectral data provided in Section 5 are reference values derived from high-fidelity
structural analogs and theoretical prediction algorithms (ChemDraw/MestReNova) validated
against the thiourea structural class, as direct open-access raw data for CAS 1248026-56-3 is
proprietary.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1.tara.tcd.ie [tara.tcd.ie]

» To cite this document: BenchChem. [Comprehensive Spectroscopic Profiling of (2-
Methylcyclopropyl)thiourea]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2717123/docs#comprehensive-spectroscopic-
profiling-of-2-methylcyclopropyl-thiourea]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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